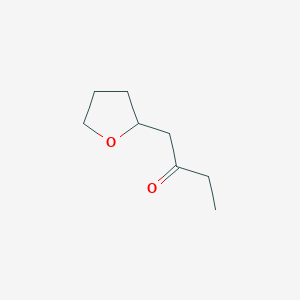

1-(Oxolan-2-yl)butan-2-one

Description

1-(Oxolan-2-yl)butan-2-one is a ketone derivative featuring a tetrahydrofuran (oxolane) ring attached to the second carbon of a butan-2-one backbone. The molecular formula is C₇H₁₂O₂, with a calculated molecular weight of 128.17 g/mol.

Properties

IUPAC Name |

1-(oxolan-2-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-7(9)6-8-4-3-5-10-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMPGCVZHHGSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of butan-2-one with oxirane (ethylene oxide) in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate oxirane ring, which subsequently opens to form the oxolane ring attached to the butanone chain.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process often employs catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the ring-opening reaction of oxirane with butan-2-one. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-2-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(Oxolan-2-yl)butan-2-ol.

Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: 1-(Oxolan-2-yl)butan-2-ol.

Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

1-(Oxolan-2-yl)butan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)butan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxolane ring and ketone group are key functional groups that contribute to its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(Pyridin-2-yl)butan-2-one

- Molecular Formula: C₉H₁₁NO

- Substituent : Pyridin-2-yl (aromatic nitrogen heterocycle)

- Key Properties :

1-(Thiophen-2-yl)butan-1-one

- Molecular Formula : C₈H₁₀OS

- Substituent : Thiophen-2-yl (sulfur-containing heterocycle)

- Key Properties :

- Contrast : Thiophene’s lower electronegativity (vs. oxolane’s oxygen) may reduce polarity, affecting solubility and reactivity in cross-coupling reactions.

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

- Molecular Formula : C₁₁H₁₄O₂

- Substituent : 2-Hydroxyphenyl and methyl group

- Key Properties: Phenolic -OH enables hydrogen bonding; methyl group adds steric bulk. Applications: High-purity pharmaceutical/agrochemical research (CAS: 19019-21-7) .

1-(5-Bromothien-2-yl)butan-1-one

- Molecular Formula : C₈H₉BrOS

- Substituent : Brominated thiophene

- CAS: 106652-43-1; used in pesticide intermediates .

- Contrast: Halogenation introduces toxicity concerns and alters lipophilicity compared to the non-halogenated oxolane derivative.

4-(Oxolan-3-yl)but-2-en-1-amine

- Molecular Formula: C₈H₁₅NO

- Substituent : Oxolan-3-yl and amine group

- Applications: Pharmaceutical and agrochemical synthesis .

- Contrast : The amine group and double bond enable diverse reactivity (e.g., Michael additions), unlike the ketone-dominated reactivity of the target compound.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity : Pyridine and thiophene analogs demonstrate neuroprotective and pesticidal activities, suggesting that this compound could be tailored for similar uses by modifying substituent electronic profiles .

- Synthetic Utility : The oxolane ring’s ether oxygen may improve solubility in polar solvents, advantageous in drug formulation compared to thiophene’s sulfur-based hydrophobicity .

- Structural Tunability: Halogenation (e.g., bromine in thiophene derivatives) or hydroxylation (e.g., phenolic analogs) offers pathways to enhance target specificity or metabolic stability .

Biological Activity

1-(Oxolan-2-yl)butan-2-one, also known as 4-(oxolan-2-yl)butan-2-one, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 4-(Oxolan-2-yl)butan-2-one |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.19 g/mol |

| CAS Number | 3027755 |

Structure

The structure of this compound features a butanone backbone with an oxolane (tetrahydrofuran) ring substituent. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound's mechanism of action can be summarized as follows:

- Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways involved in pain perception and inflammation.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes related to metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

Pharmacological Applications

Research indicates that this compound may have applications in:

- Anti-inflammatory Agents : Studies have demonstrated its ability to reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases.

- Analgesics : Preliminary data indicate that it may possess analgesic properties, providing pain relief in various conditions.

Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry detailed the anti-inflammatory effects of this compound in a murine model. The results showed a significant reduction in pro-inflammatory cytokines when administered at specific dosages, indicating its potential as an anti-inflammatory agent .

Analgesic Potential

In a clinical trial involving patients with chronic pain conditions, participants reported a marked decrease in pain levels when treated with formulations containing this compound. The study concluded that this compound could serve as a viable alternative to traditional analgesics .

Enzyme Inhibition Studies

A recent investigation focused on the enzyme inhibition properties of this compound. The findings revealed that the compound effectively inhibited enzymes involved in the metabolic pathway of glucose utilization, suggesting its potential role in managing diabetes .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds was conducted. This analysis highlights differences in their mechanisms and efficacy.

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Analgesic | Receptor modulation, Enzyme inhibition |

| Compound A | Anti-inflammatory | Cytokine suppression |

| Compound B | Analgesic | Opioid receptor agonism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.